molecular formula C27H23N B3322664 (4-(1,2,2-Triphenylvinyl)phenyl)methanamine CAS No. 1504585-16-3

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine

Cat. No.: B3322664
CAS No.: 1504585-16-3
M. Wt: 361.5 g/mol
InChI Key: UQEYZDXHHMETHQ-UHFFFAOYSA-N
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Description

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine is an organic compound with the molecular formula C27H23N. It is a derivative of tetraphenylethene, a well-known molecule in the field of organic electronics and photonics due to its unique photophysical properties. This compound is of interest in various scientific research areas, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine typically involves the following steps:

    Formation of Tetraphenylethene: This is achieved through a Wittig reaction between benzophenone and triphenylphosphonium ylide.

    Functionalization: The tetraphenylethene is then functionalized to introduce the amine group. This can be done through a series of reactions, including nitration, reduction, and subsequent amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine has several applications in scientific research:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to its unique photophysical properties.

    Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with biological activity.

    Biology: Studied for its interactions with biological molecules and potential use in bioimaging.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethene: The parent compound, known for its aggregation-induced emission properties.

    (4-(1,2,2-Triphenylvinyl)phenyl)amine: A similar compound with slight structural differences.

    (4-(1,2,2-Triphenylvinyl)phenyl)ethanol: Another derivative with different functional groups.

Uniqueness

(4-(1,2,2-Triphenylvinyl)phenyl)methanamine is unique due to its combination of photophysical properties and functional groups, making it versatile for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

[4-(1,2,2-triphenylethenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEYZDXHHMETHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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